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Compound of Interest

Compound Name: Tributylphenoxystannane

Cat. No.: B15341946

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected Nuclear Magnetic
Resonance (NMR) spectral data of tributylphenoxystannane with that of its potential
precursors and related impurities. By presenting detailed experimental protocols and clear data
tables, this document serves as a practical resource for the unambiguous identification and
purity assessment of tributylphenoxystannane in a laboratory setting.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for confirming the identity of a synthesized
tributylphenoxystannane sample using *H and 3C NMR spectroscopy.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15341946?utm_src=pdf-interest
https://www.benchchem.com/product/b15341946?utm_src=pdf-body
https://www.benchchem.com/product/b15341946?utm_src=pdf-body
https://www.benchchem.com/product/b15341946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15341946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

4 Sample Preparation )

in 0.5-0.7 mL of CDCls

l

Gilter solution if particulates are presena

[Transfer to 5 mm NMR tuba

\ 7 J

/

/ NMR Data ACM

Acquire *H NMR Spectrum Acquire 13C NMR Spectrum

E)issolve sample (10-20 mg for *H, 50-100 mg for 13CD

|

Spectral Analysis & Compariso

Analyze 'H spectrum:
- Chemical Shifts
- Integration
- Multiplicity

N

Compare experimental data with reference tables

@1 Match \ata Mismatch
‘ Identity Confirmatio\

Confirm structure of Identify impurities or
Tributylphenoxystannane incorrect structure

Analyze 13C spectrum:
- Chemical Shifts
- Number of Signals

Click to download full resolution via product page

Figure 1. Workflow for NMR-based identification of tributylphenoxystannane.
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Experimental Protocol: NMR Spectroscopy

This section details the methodology for acquiring high-quality *H and 3C NMR spectra for the
analysis of tributylphenoxystannane.

1. Sample Preparation:
e For *H NMR: Accurately weigh 10-20 mg of the tributylphenoxystannane sample.
e For 3C NMR: Accurately weigh 50-100 mg of the tributylphenoxystannane sample.

» Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCIs).[1] CDCls
is a common choice for its ability to dissolve a wide range of organic compounds.[1]

o Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a
small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

e The final sample height in the NMR tube should be approximately 4-5 cm.
2. NMR Instrument Parameters:

e Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal
dispersion.

e Solvent: CDCIls. The residual solvent peak for tH NMR is at approximately 7.26 ppm, and for
13C NMR, it is at approximately 77.16 ppm.

 Internal Standard: Tetramethylsilane (TMS) at 0 ppm can be used as an internal standard for
referencing the chemical shifts.

e 1H NMR Acquisition:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
o Number of Scans: 16 to 32 scans are typically sufficient.

o Relaxation Delay: 1-2 seconds.
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o Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

e 13C NMR Acquisition:

o Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to
single lines for each unique carbon.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

o Relaxation Delay: 2-5 seconds.
o Spectral Width: A spectral width of approximately 220-250 ppm is standard.
3. Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
e Phase correct the resulting spectrum.
» Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.
 Integrate the signals in the *H NMR spectrum to determine the relative ratios of protons.

e Analyze the multiplicity (singlet, doublet, triplet, etc.) of the signals in the *H NMR spectrum
to deduce proton coupling information.

Data Presentation and Comparison

The following tables summarize the expected *H and 3C NMR chemical shifts for
tributylphenoxystannane and compare them with the experimental data for common starting
materials and potential impurities.

Table 1: *H NMR Data Comparison (in CDClIs)
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Compound

Chemical Shift (8, ppm) -
Tributyl Group

Chemical Shift (8, ppm) -
Phenyl/Other Group

Tributylphenoxystannane
(Expected)

~0.9 (t, 9H, -CHs), ~1.3
(sextet, 6H, -CH2-CHs), ~1.5
(quintet, 6H, -Sn-CH2-CHz2-),
~1.1 (t, 6H, -Sn-CH2-)

~6.8-7.3 (M, 5H, -O-CeHs)

Tributyltin Chloride

0.93 (t, 9H), 1.35 (sextet, 6H),
1.59 (m, 6H), 1.14 (t, 6H)[2]

N/A

Bis(tributyltin) Oxide

~0.9 (t, 18H), ~1.3 (m, 12H),
~1.5 (m, 12H), ~1.1 (t, 12H)

N/A

Phenol

N/A

~4.5-5.5 (broad s, 1H, -OH),
6.9-7.3 (m, 5H, -CsHs)

Table 2: 13C NMR Data Comparison (in CDCIs)

Compound

Chemical Shift (8, ppm) -
Tributyl Group

Chemical Shift (8, ppm) -
Phenyl/Other Group

Tributylphenoxystannane
(Expected)

~13.7 (-CHs), ~27.4 (-CH2-
CHs), ~29.1 (-Sn-CH2-CH3-),
~16.5 (-Sn-CHz2)

~160 (C-0), ~129 (ortho-C),
~120 (para-C), ~118 (meta-C)
[31[4]

Tributyltin Chloride

13.6, 27.2, 28.8, 16.2[5]

N/A

Bis(tributyltin) Oxide

~13.7, ~27.3, ~29.0, ~16.0

N/A

Phenol

N/A

155.5 (C-OH), 129.8 (ortho-C),
121.2 (para-C), 115.7 (meta-C)

Analysis and Interpretation:

The key to confirming the identity of tributylphenoxystannane is the presence of both the

characteristic signals for the tributyltin group and the phenoxy group in the correct

stoichiometric ratio as determined by *H NMR integration.
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e Tributyl Group Signals: The *H NMR spectrum should show four distinct signals for the butyl
chains: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a
quintet for the next methylene group, and a triplet for the methylene group attached to the tin
atom. The integration should correspond to a 9:6:6:6 ratio, which simplifies to 3:2:2:2 for a
single butyl group. The 3C NMR will show four signals for the four unique carbons of the
butyl chains.[2][5]

e Phenoxy Group Signals: The *H NMR will display multiplets in the aromatic region (typically
6.8-7.3 ppm) integrating to 5 protons. The 3C NMR will show signals characteristic of a
monosubstituted benzene ring, with the carbon attached to the oxygen appearing
significantly downfield (around 160 ppm).[3][4]

o Comparison with Alternatives:

o Tributyltin chloride and Bis(tributyltin) oxide will show signals for the tributyltin group but
will lack the aromatic signals of the phenoxy group.[2][5]

o Phenol will exhibit the aromatic and hydroxyl proton signals but will not have the aliphatic
signals of the tributyl groups.

By carefully analyzing the chemical shifts, integration, and multiplicity in the *H and 3C NMR
spectra and comparing them to the data for potential starting materials and byproducts, a
definitive confirmation of the synthesis of tributylphenoxystannane can be achieved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Confirming the Identity of Tributylphenoxystannane
using NMR Spectroscopy: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15341946#confirming-the-identity-of-
tributylphenoxystannane-using-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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